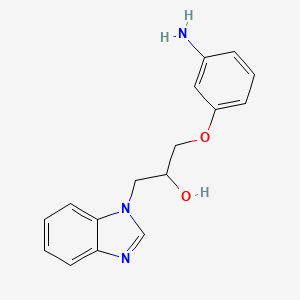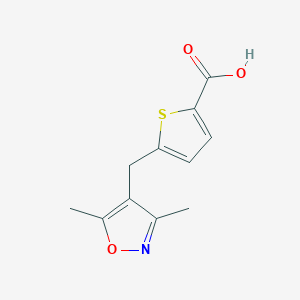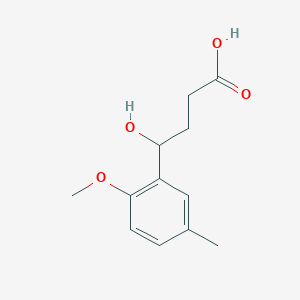![molecular formula C8H9N5O2 B3162482 (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid CAS No. 878683-87-5](/img/structure/B3162482.png)
(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid
Vue d'ensemble
Description
(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid: is a chemical compound with the molecular formula C8H9N5O2 and a molecular weight of 207.19 g/mol . This compound belongs to the class of triazolopyridazines, which are heterocyclic compounds containing nitrogen atoms in their ring structures[_{{{CITATION{{{2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid typically involves multiple steps, starting with the formation of the triazolopyridazine core[_{{{CITATION{{{2{Application of 3-methyl- [1,2,4] triazolo [4,3-b - Google Patents](https://patents.google.com/patent/CN113181186A/en). One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions[{{{CITATION{{{2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents. The reaction conditions may vary depending on the specific starting materials and desired yield[{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the final product meets the required specifications[_{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups[_{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties[_{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule[_{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions[_{{{CITATION{{{2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcomes[{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives, as well as substituted analogs of the original compound[_{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents. These products may exhibit different biological activities and properties, making them valuable for further research and development.
Applications De Recherche Scientifique
(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid: has several scientific research applications, including:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules[_{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.
Biology: : It may serve as a tool for studying biological processes and pathways[_{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.
Medicine: : The compound has potential therapeutic applications, such as in the treatment of inflammatory diseases and cancer[_{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.
Industry: : It can be utilized in the development of new materials and chemical processes[_{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.
Mécanisme D'action
The mechanism by which (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes[{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents. The exact mechanism may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid: can be compared with other similar compounds, such as [1,2,4]triazolo[4,3-b]pyridazin-6-ylamino-acetic acid and 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-ylamino-acetic acid [_{{{CITATION{{{2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents. These compounds share structural similarities but may differ in their biological activities and applications[{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents. The uniqueness of This compound lies in its specific molecular structure and the resulting properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-5-10-11-7-3-2-6(12-13(5)7)9-4-8(14)15/h2-3H,4H2,1H3,(H,9,12)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPHDKAKVLGDMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxy-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3162406.png)
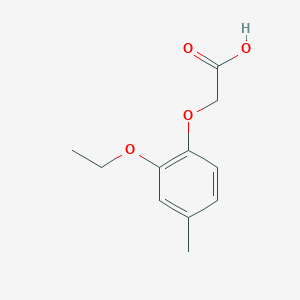

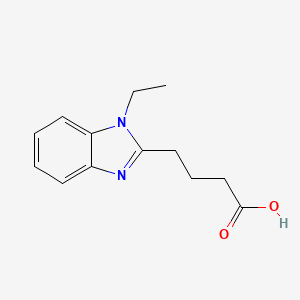
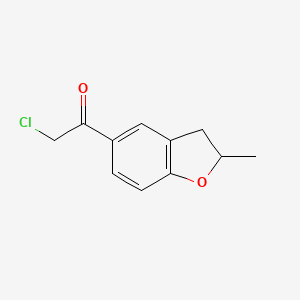
![5-Methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one](/img/structure/B3162447.png)
![[2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid](/img/structure/B3162454.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B3162462.png)
![5-[2-(3-Methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3162469.png)
![[2-(4-Methoxy-phenyl)-2-morpholin-4-yl-ethyl]-methyl-amine](/img/structure/B3162474.png)
